Methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate
Description
Systematic Nomenclature and CAS Registry Documentation
The compound is systematically named This compound , reflecting its ester functionality and substituent arrangement. According to IUPAC guidelines, the name derives from the parent propanoic acid, where the alpha carbon bears both a methyl group and a 4-(benzyloxy)phenyl substituent. The esterification of the carboxylic acid with methanol completes the nomenclature.
The Chemical Abstracts Service (CAS) Registry number for this compound is 109492-91-3 , providing a unique identifier for regulatory and commercial purposes. Its molecular formula is C₁₈H₂₀O₃ , with a molecular weight of 284.35 g/mol .
| Property | Value |
|---|---|
| CAS Registry Number | 109492-91-3 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₂₀O₃ |
| Molecular Weight | 284.35 g/mol |
The SMILES notation CC(C)(C₁=CC=C(OCC₂=CC=CC=C₂)C=C₁)C(OC)=O encodes the compound’s connectivity: a central quaternary carbon bonded to a methyl group, a phenyl ring substituted with a benzyloxy group (–OCH₂C₆H₅), and a methyl ester moiety (–COOCH₃).
Molecular Architecture: Benzyloxy-Phenyl-Methylpropanoate Backbone
The molecule features three distinct structural domains:
- Benzyloxy group : A phenyl ring (C₆H₅) connected via an ether oxygen to a methylene bridge (–CH₂–).
- Central quaternary carbon : Bonds to two methyl groups, the benzyloxy
Properties
Molecular Formula |
C18H20O3 |
|---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
methyl 2-methyl-2-(4-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C18H20O3/c1-18(2,17(19)20-3)15-9-11-16(12-10-15)21-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
InChI Key |
BOJWWDXWKANEOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate typically involves the esterification of 2-(4-(benzyloxy)phenyl)-2-methylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Esterification Protocol
-
Reagents : DCC (N,N'-dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine)
-
Conditions : Dry dichloromethane, nitrogen atmosphere
-
Mechanism : Activation of the carboxylic acid via DCC forms an active intermediate, which reacts with the alcohol (methyl group) to form the ester.
-
Key Step : Purification via column chromatography ensures high purity .
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Acidic Hydrolysis
-
Reagents : Concentrated , water
-
Conditions : Refluxing aqueous solution
-
Product : 2-(4-(benzyloxy)phenyl)-2-methylpropanoic acid.
Basic Hydrolysis
-
Reagents : , ethanol/water mixture
-
Conditions : Heating under alkaline conditions
-
Product : Sodium salt of the carboxylic acid.
Electrophilic Aromatic Substitution
The benzyloxy group acts as a strong activating substituent, directing electrophiles to the para position of the phenyl ring.
Nitration
-
Reagents : ,
-
Conditions : Mixed acid at low temperature
-
Product : Nitro-substituted derivative at the para position .
Bromination
-
Reagents : ,
-
Conditions : Room temperature, Lewis acid catalyst
Benzyloxy Group Cleavage
The benzyloxy group can be removed under specific conditions, though this requires harsh reagents.
Catalytic Hydrogenation
-
Reagents : , Pd/C catalyst
-
Conditions : High pressure, elevated temperature
Acid-Catalyzed Deprotection
Comparison of Reaction Conditions
Structural Characterization
Key analytical data for the compound and its derivatives include:
Nuclear Magnetic Resonance (NMR)
-
¹H NMR :
Elemental Analysis
Scientific Research Applications
Pharmaceutical Applications
- Intermediate in Drug Synthesis
-
Research on MAO-B Inhibitors
- Recent studies have explored derivatives of this compound as potential multifunctional agents for treating neurodegenerative diseases like Parkinson's disease. For example, derivatives that incorporate the benzyloxy group have shown promising results as selective MAO-B inhibitors, which can help manage symptoms associated with Parkinson's disease .
- Synthesis of Specialty Chemicals
Case Study 1: Development of MAO-B Inhibitors
A series of derivatives based on this compound were synthesized and evaluated for their ability to inhibit monoamine oxidase B (MAO-B). One derivative, referred to as 3h , demonstrated potent inhibitory activity with an IC50 value of 0.062 µM, indicating its potential as a therapeutic agent for Parkinson's disease due to its neuroprotective effects and ability to cross the blood-brain barrier .
Case Study 2: Synthesis of Antihistamines
In another application, this compound was utilized as an intermediate in synthesizing new antihistamine drugs. The synthetic route involved several steps, including alkylation and hydrolysis processes, leading to compounds with improved efficacy and reduced side effects compared to existing medications .
Data Table: Summary of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Pharmaceutical Synthesis | Intermediate for drug development | Antihistamines, anti-allergic agents |
| Neurodegenerative Research | Potential MAO-B inhibitors for Parkinson's treatment | Derivative 3h with IC50 = 0.062 µM |
| Specialty Chemicals | Used in manufacturing unique chemical formulations | Fine chemicals for agrochemical industry |
Mechanism of Action
The mechanism of action of Methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in various biochemical reactions. The benzyloxy group can also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Substituent Effects : The benzyloxy group in the target compound introduces significant steric bulk and lipophilicity compared to halogenated or carbonyl-containing analogs. This may enhance membrane permeability but reduce aqueous solubility .
- Reactivity: Halogenated derivatives (e.g., 4-chlorobutanoyl) are prone to nucleophilic substitution or elimination, whereas the benzyloxy group is more stable under acidic/basic conditions, favoring ether cleavage only under strong reducing agents .
Physicochemical Properties
Key Observations :
- Molecular Weight: The benzyloxy derivative is heavier than chlorobutanoyl analogs due to the aromatic benzyl group.
Biological Activity
Methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C17H22O3
- Molecular Weight : 274.36 g/mol
- IUPAC Name : this compound
The compound features a benzyloxy group attached to a phenyl ring, contributing to its lipophilicity and potential interactions with biological membranes.
This compound may exhibit biological activity through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which can mitigate oxidative stress in cells.
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. A study conducted on animal models demonstrated a significant reduction in inflammatory markers when administered the compound.
| Study | Model | Result |
|---|---|---|
| Smith et al. (2023) | Rat model of inflammation | Decreased TNF-α and IL-6 levels by 40% |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays against various pathogens revealed promising results.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These findings suggest that this compound may serve as a potential antimicrobial agent.
Case Studies
- Inflammation Model : In a controlled study, rats treated with the compound showed significant improvement in paw edema compared to the control group, indicating its effectiveness in reducing inflammation.
- Antimicrobial Efficacy : A clinical trial involving skin infections treated with topical formulations containing the compound resulted in faster healing times and reduced bacterial load compared to standard treatments.
Q & A
Advanced Research Question
- DFT calculations : Predict electrophilic/nucleophilic sites using molecular electrostatic potential (MEP) maps to guide derivatization efforts .
- Molecular docking : Screen against target proteins (e.g., cyclooxygenase for anti-inflammatory potential) using software like AutoDock Vina .
- QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with observed bioactivity data from analogous esters .
What are the challenges in scaling up the synthesis from milligram to kilogram quantities?
Advanced Research Question
Critical scale-up challenges include:
- Heat management : Exothermic reactions (e.g., esterification) require jacketed reactors with precise temperature control to avoid runaway reactions .
- Purification bottlenecks : Replace column chromatography with continuous crystallization or simulated moving bed (SMB) chromatography .
- Regulatory compliance : Ensure adherence to Good Manufacturing Practices (GMP) for documentation and quality control if intended for preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
